

FiVe1: Application Notes and Protocols for a Novel Vimentin-Targeting Anticancer Agent

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Compound of Interest

Compound Name: *FiVe1*

Cat. No.: *B15583851*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, chemical properties, and biological activity of **FiVe1**, a novel small molecule inhibitor that targets the intermediate filament protein vimentin. The included protocols offer detailed methodologies for the use of **FiVe1** in cancer research, particularly for studying its effects on mesenchymal cancer cells.

Chemical Properties of FiVe1

FiVe1 is a cinnoline-based compound identified through a high-throughput synthetic lethal screen for its selective activity against mesenchymal cancer cells.^{[1][2]} Its key chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₆ Cl ₂ N ₄	[3]
Molecular Weight	359.25 g/mol	[3]
Exact Mass	358.0752 u	[3]
CAS Number	932359-76-7	
Appearance	Solid	
Aqueous Solubility	<1 µM in DPBS	[2]
Solubility (Organic)	3.6 mg/mL (10.02 mM) in DMSO (sonication recommended)	[4]
IC ₅₀ (FOXC2-HMLER cells)	234 nM	[4]

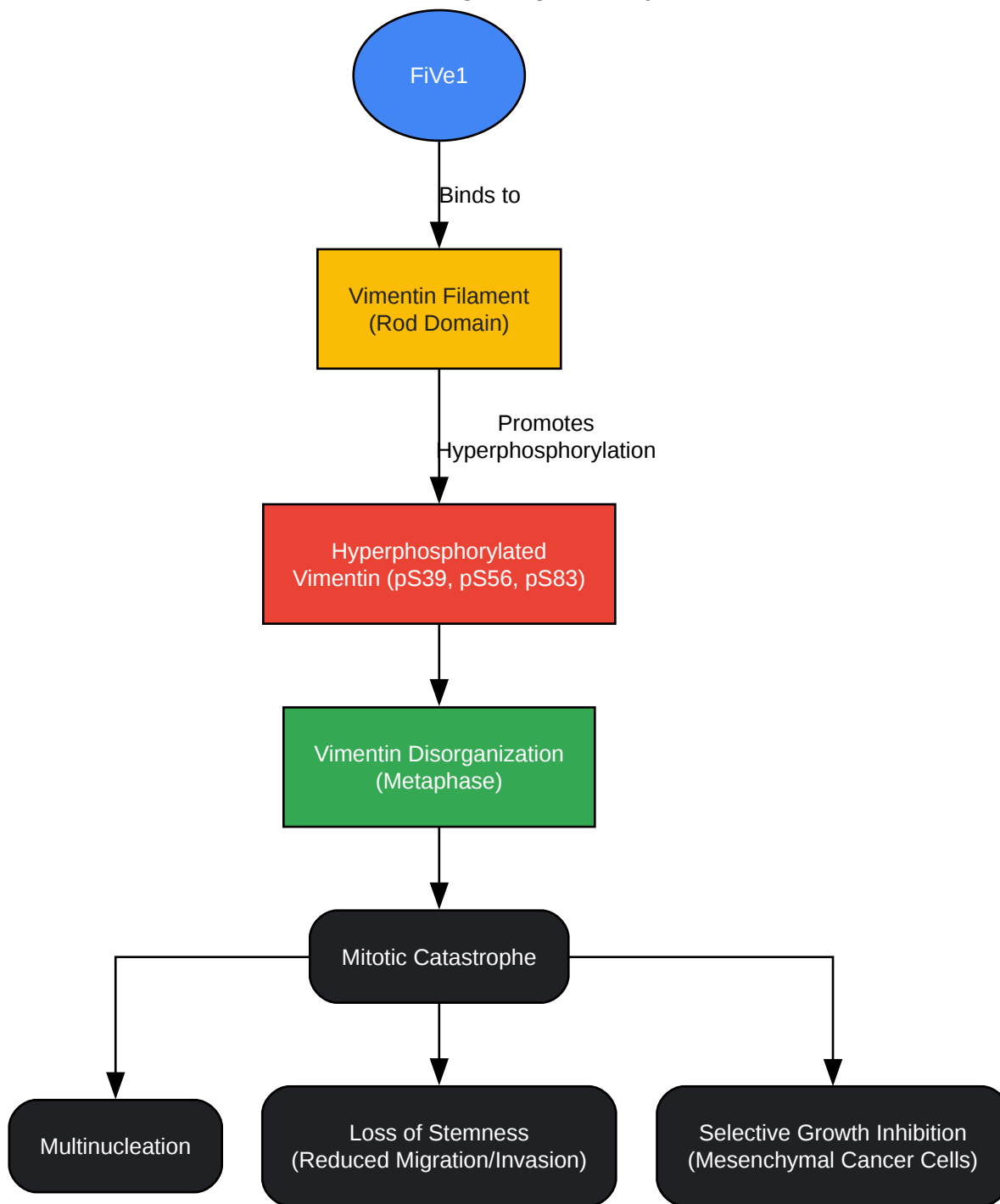
Mechanism of Action and Signaling Pathway

FiVe1 exerts its anticancer effects by directly binding to vimentin, a type III intermediate filament protein that is a key marker of the epithelial-mesenchymal transition (EMT) and is overexpressed in many aggressive cancers.[1][2]

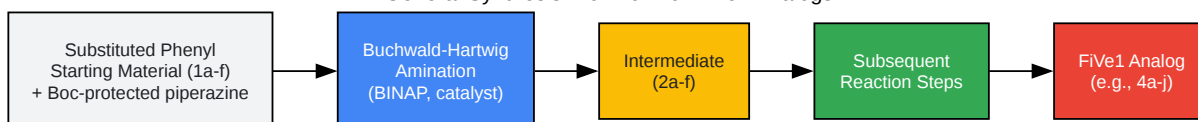
The binding of **FiVe1** to the rod domain of vimentin induces a cascade of events that disrupt normal cellular processes, particularly during mitosis.[2][5] **FiVe1** binding promotes the hyperphosphorylation of vimentin, notably at serine residues S39, S56, and S83, with the most significant increase observed at S56.[5] This hyperphosphorylation leads to the disorganization of the vimentin filament network during metaphase.[1][3][4]

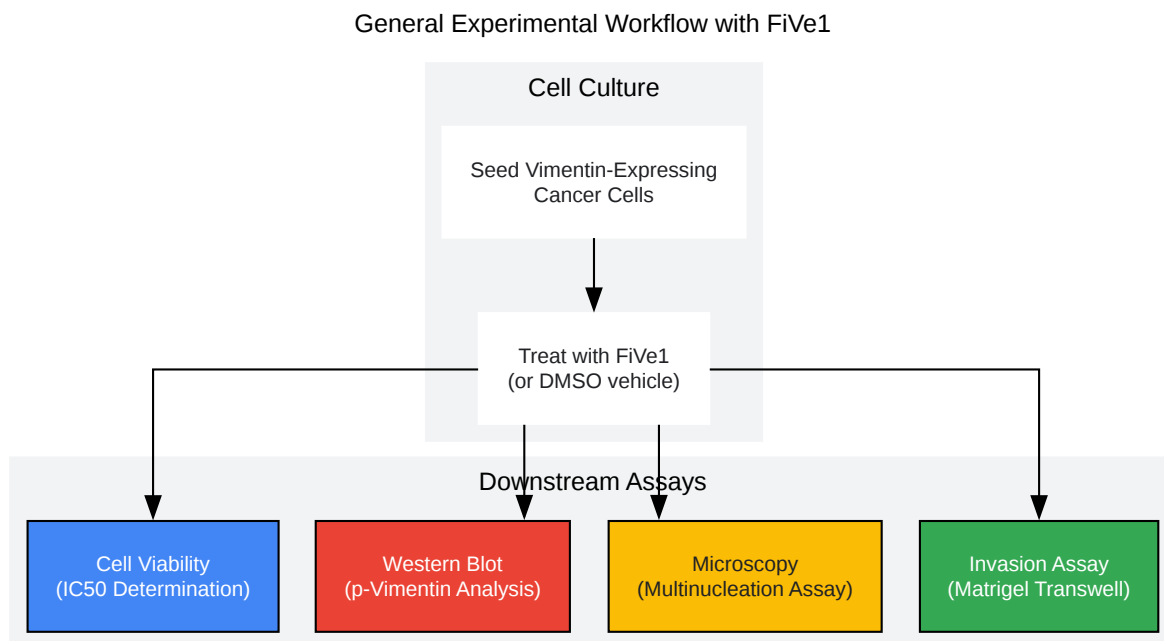
The disruption of vimentin dynamics ultimately results in mitotic catastrophe, characterized by the formation of multinucleated cells.[1][2][5] This process selectively inhibits the growth of vimentin-expressing mesenchymal cancer cells and leads to a loss of their stem-like properties, including migratory and invasive capabilities.[1][5]

FiVe1 Signaling Pathway



General Synthesis Workflow for FiVe1 Analogs





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